molecular formula C24H20ClFN2O2S B2902278 3-(4-CHLOROBENZENESULFONYL)-6-ETHYL-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE CAS No. 895642-26-9

3-(4-CHLOROBENZENESULFONYL)-6-ETHYL-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE

Cat. No.: B2902278
CAS No.: 895642-26-9
M. Wt: 454.94
InChI Key: FFJMWKNVMADEMM-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-6-ETHYL-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE is a synthetic quinoline derivative characterized by a 4-chlorobenzenesulfonyl group at position 3, an ethyl substituent at position 6, and a (4-fluorophenyl)methylamine moiety at position 4 of the quinoline core.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN2O2S/c1-2-16-5-12-22-21(13-16)24(28-14-17-3-8-19(26)9-4-17)23(15-27-22)31(29,30)20-10-6-18(25)7-11-20/h3-13,15H,2,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJMWKNVMADEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Industry: It can be utilized in the development of new materials or chemical processes

Mechanism of Action

The mechanism by which 3-(4-CHLOROBENZENESULFONYL)-6-ETHYL-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological or chemical outcomes, depending on the context of its use .

Comparison with Similar Compounds

Key Observations :

  • Position 4 : The 4-fluorophenylmethyl group introduces electronegativity and steric bulk, contrasting with the 4-methoxyphenylmethyl (C769-1691) or methylphenylmethyl (C769-1566) groups. Fluorine’s electron-withdrawing effects may influence binding affinity in target proteins .
  • Sulfonyl Group : The 4-chlorobenzenesulfonyl moiety is conserved in the target and C769-1691, suggesting its critical role in stabilizing interactions (e.g., hydrogen bonding or π-stacking) with biological targets .

Target Compound

Quinoline Core Formation: Likely via Pfitzinger or Gould-Jacobs cyclization.

Sulfonyl Introduction: Oxidation of a sulfanyl precursor using oxidizing agents like magnesium monoperoxyphthalate (MMPP), as seen in .

N-Alkylation: Coupling of (4-fluorophenyl)methylamine to the quinoline core using base-assisted nucleophilic substitution .

Physicochemical and Pharmacokinetic Properties

  • logP and Solubility : The target compound’s logP (~5.2) indicates moderate lipophilicity, comparable to C769-1691 (logP = 5.18). However, the ethoxy group in C769-1691 may marginally improve aqueous solubility due to oxygen’s polarity .
  • Hydrogen Bonding: The sulfonyl group contributes 2 hydrogen bond acceptors, while the fluorophenylmethyl amine adds 1 donor, similar to C769-1566 .

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